molecular formula C11H14O5 B1279666 3,4-Bis(methoxymethoxy)benzaldehyde CAS No. 6515-06-6

3,4-Bis(methoxymethoxy)benzaldehyde

Cat. No. B1279666
Key on ui cas rn: 6515-06-6
M. Wt: 226.23 g/mol
InChI Key: RYTSFSLVJDNOHI-UHFFFAOYSA-N
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Patent
US06861530B2

Procedure details

3,4-Dihydroxybenzaldehyde (10 g, 67 mmol) was dissolved in DMF (50 mL), and potassium carbonate (20 g, 134 mmol) was added thereto, followed by stirring at room temperature for 30 minutes. Chloromethyl methyl ether (0.96 mL, 13 mmol) was added thereto, and the mixture was further stirred at room temperature for 20 hours. The reaction solution was poured into water and the mixture was extracted with chloroform. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluted with chloroform) to obtain 3,4-bis(methoxymethoxy)benzaldehyde (6.4 g; yield: 42%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0.96 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].[C:11](=[O:14])([O-])[O-].[K+].[K+].[CH3:17][O:18][CH2:19]Cl.O.[CH3:22]N(C=O)C>>[CH3:17][O:18][CH2:19][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:22][O:14][CH3:11])[CH:5]=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.96 mL
Type
reactant
Smiles
COCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluted with chloroform)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCOC=1C=C(C=O)C=CC1OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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